molecular formula C24H18ClN3O5 B3926914 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide

Cat. No. B3926914
M. Wt: 463.9 g/mol
InChI Key: ZKRWMKUKILVGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide, also known as CQ-4, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide involves the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. It has been found to bind to DNA and interfere with its replication, leading to cell death. In addition, it has been shown to inhibit the activity of enzymes involved in viral replication, making it a potential antiviral agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. In addition, it has been found to have antiviral activity against a range of viruses, including HIV, influenza, and dengue fever.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide for lab experiments is its broad range of biological activities. It has been found to exhibit antitumor, antiviral, and anti-inflammatory effects, making it a useful tool for studying a range of biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. In addition, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of diseases such as cancer and viral infections. Finally, more research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In addition, it has been shown to have potential therapeutic applications in the treatment of diseases such as malaria, cancer, and viral infections.

properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-33-17-10-6-15(7-11-17)24(30)27-21(14-4-8-16(9-5-14)28(31)32)19-13-20(25)18-3-2-12-26-22(18)23(19)29/h2-13,21,29H,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRWMKUKILVGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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